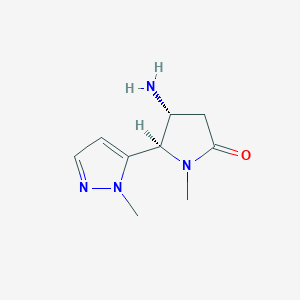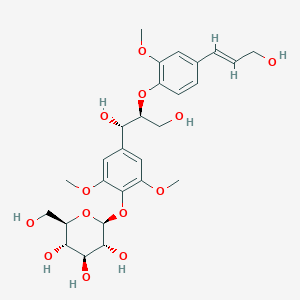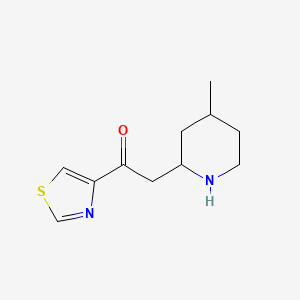
KadcoccilactoneF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadcoccilactoneF is a chemical compound known for its unique properties and potential applications in various scientific fields It has garnered interest due to its complex structure and the diverse reactions it can undergo
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccilactoneF involves several steps, typically starting with the preparation of a precursor molecule. The precursor undergoes a series of chemical reactions, including cyclization and functional group modifications, to form this compound. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
KadcoccilactoneF can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
KadcoccilactoneF has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of KadcoccilactoneF involves its interaction with specific molecular targets and pathways within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to KadcoccilactoneF include:
Lactide: Used in the production of poly(lactic acid) and has applications in medical and industrial fields.
Medicinal Mushrooms Compounds: Known for their bioactive properties and used in various therapeutic applications.
Uniqueness
This compound stands out due to its unique structure and the specific reactions it can undergo.
Eigenschaften
Molekularformel |
C31H44O9 |
|---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
[(1S,3R,7R,10S,13S,14R,15S)-1-hydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-9,9,14-trimethyl-5-oxo-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-17-en-15-yl] acetate |
InChI |
InChI=1S/C31H44O9/c1-15-11-20(38-27(15)35)26(34)16(2)18-12-23(37-17(3)32)29(6)19(18)9-10-30(36)14-31-21(7-8-22(29)30)28(4,5)39-24(31)13-25(33)40-31/h15-16,20-24,26,34,36H,7-14H2,1-6H3/t15-,16-,20-,21-,22-,23-,24+,26-,29-,30-,31+/m0/s1 |
InChI-Schlüssel |
AFJWIMRRIPHKJI-AARCZNEPSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](OC1=O)[C@H]([C@@H](C)C2=C3CC[C@@]4(C[C@@]56[C@@H](CC[C@H]4[C@]3([C@H](C2)OC(=O)C)C)C(O[C@@H]5CC(=O)O6)(C)C)O)O |
Kanonische SMILES |
CC1CC(OC1=O)C(C(C)C2=C3CCC4(CC56C(CCC4C3(C(C2)OC(=O)C)C)C(OC5CC(=O)O6)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


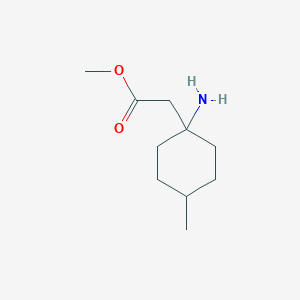
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13060248.png)
![4-Chloro-7-methyl-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13060250.png)
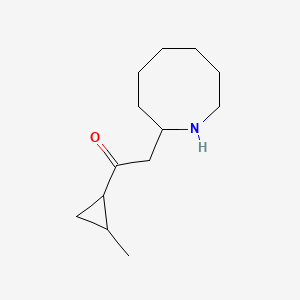
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B13060255.png)
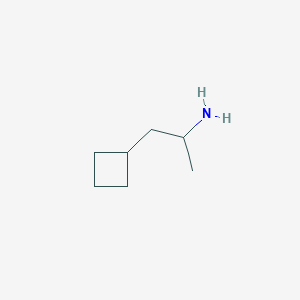
![3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13060272.png)
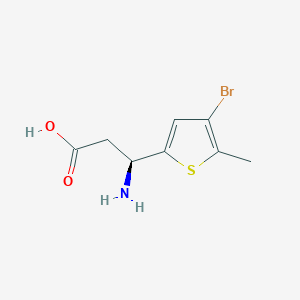

![[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine](/img/structure/B13060288.png)
![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
